Squalamine is a natural product found in Squalus acanthias with data available.
Squalamine
CAS No.: 148717-90-2
VCID: VC21338579
Molecular Formula: C34H65N3O5S
Molecular Weight: 628.0 g/mol
* For research use only. Not for human or veterinary use.

Description |
Squalamine is a unique compound discovered in the tissues of the dogfish shark (Squalus acanthias) and later found in the white blood cells of the lamprey (Petromyzon marinus) . It is classified as a bile acid and consists of a spermidine coupled to a C-27 sulfated bile salt, giving it an unprecedented chemical structure . Squalamine has garnered significant attention due to its broad-spectrum antimicrobial properties and potential therapeutic applications in various diseases, including cancer, age-related macular degeneration, and Parkinson's disease . Antimicrobial ActivitySqualamine exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi . Its mechanism involves disrupting microbial membranes, leading to cell death . This activity is comparable to other potent antimicrobial agents like colistin but with a broader spectrum of effectiveness . Anti-Angiogenic ActivitySqualamine has been shown to inhibit angiogenesis by suppressing endothelial cell proliferation and migration, primarily through the inhibition of the sodium-hydrogen exchanger NHE3 . This property makes it a candidate for treating conditions characterized by excessive vascular growth, such as cancer and age-related macular degeneration . Antiviral ActivitySqualamine demonstrates broad-spectrum antiviral activity against both RNA and DNA viruses by neutralizing the negative electrostatic surface charge of viral envelopes, thereby preventing viral entry into host cells . This mechanism highlights its potential as a systemic antiviral agent . Neuroprotective EffectsRecent studies have revealed that squalamine can prevent the formation of toxic alpha-synuclein aggregates associated with Parkinson's disease, reducing their toxicity and potentially offering a therapeutic avenue for this condition . Additionally, squalamine has been shown to restore gut-brain axis signaling, which could alleviate non-motor symptoms of Parkinson's disease, such as constipation . Clinical Trials and Therapeutic ApplicationsSqualamine has been evaluated in several early-stage clinical trials for its potential in treating cancer and age-related macular degeneration . More recently, its efficacy in managing Parkinson's disease-associated constipation has been explored in Phase 1b and Phase 2a clinical trials, with promising results . The compound is currently positioned for Phase 3 trials for this indication . |
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CAS No. | 148717-90-2 |
Product Name | Squalamine |
Molecular Formula | C34H65N3O5S |
Molecular Weight | 628.0 g/mol |
IUPAC Name | [(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate |
Standard InChI | InChI=1S/C34H65N3O5S/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-/m1/s1 |
Standard InChIKey | UIRKNQLZZXALBI-MSVGPLKSSA-N |
Isomeric SMILES | C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C |
SMILES | CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O |
Canonical SMILES | CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O |
Synonyms | 3beta-N-1-(N-(3-(4-aminobutyl))-1,3-diaminopropane)-7alpha,24-dihydroxy-5alpha-cholestane 24-sulfate squalamine |
Reference | Williams JI, Weitman S, Gonzalez CM, Jundt CH, Marty J, Stringer SD, Holroyd KJ, Mclane MP, Chen Q, Zasloff M, Von Hoff DD: Squalamine treatment of human tumors in nu/nu mice enhances platinum-based chemotherapies. Clin Cancer Res. 2001 Mar;7(3):724-33. [PMID:11297269] |
PubChem Compound | 72495 |
Last Modified | Aug 15 2023 |
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